

# An In-depth Technical Guide to 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

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## Abstract

**3-Fluoro-4-hydroxy-5-methoxybenzaldehyde**, also known as 5-fluorovanillin, is a fluorinated aromatic aldehyde that has garnered interest in medicinal chemistry and drug development. Its structural similarity to vanillin, combined with the presence of a fluorine atom, imparts unique physicochemical properties that can influence biological activity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of **3-fluoro-4-hydroxy-5-methoxybenzaldehyde**. Detailed experimental protocols for its synthesis are presented, along with a compilation of its quantitative data. Furthermore, this guide explores the potential applications of this compound in drug discovery, drawing parallels with the known biological activities of related vanillin derivatives.

## Discovery and History

The precise first synthesis of **3-Fluoro-4-hydroxy-5-methoxybenzaldehyde** is not prominently documented in readily available literature, suggesting it may have emerged as a subject of interest more recently in the context of creating libraries of fluorinated analogues of bioactive natural products. Its CAS number is 79418-78-3.<sup>[1][2]</sup> The compound is a derivative of vanillin, a well-known flavoring agent with a range of biological activities. The introduction of a fluorine atom to the vanillin scaffold is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. While a

definitive "discovery" paper is not apparent, its appearance in the portfolios of chemical suppliers and in patent literature from the early 21st century indicates its growing importance as a building block in the synthesis of more complex molecules for pharmaceutical research.

## Physicochemical Properties

**3-Fluoro-4-hydroxy-5-methoxybenzaldehyde** is a pale brown solid with a melting point in the range of 114-118 °C. Its molecular formula is  $C_8H_7FO_3$ , with a molecular weight of 170.14 g/mol [\[1\]](#) The presence of hydroxyl, methoxy, and aldehyde functional groups, in addition to the fluorine atom, contributes to its chemical reactivity and potential for biological interactions.

## Quantitative Data Summary

Property	Value	Reference
Molecular Formula	$C_8H_7FO_3$	<a href="#">[1]</a>
Molecular Weight	170.14 g/mol	<a href="#">[1]</a>
CAS Number	79418-78-3	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	114-118 °C	
Appearance	Pale brown solid	
IUPAC Name	3-fluoro-4-hydroxy-5-methoxybenzaldehyde	<a href="#">[1]</a>

## Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **3-Fluoro-4-hydroxy-5-methoxybenzaldehyde**.

- $^1H$  NMR:** The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, the methoxy protons, and the hydroxyl proton. The coupling patterns of the aromatic protons would be influenced by the fluorine substituent.
- $^{13}C$  NMR:** The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule, with the carbon attached to the fluorine atom showing a characteristic coupling.

- **Infrared (IR) Spectroscopy:** The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (O-H stretch), aldehyde (C=O stretch), and carbon-fluorine (C-F stretch) functional groups.
- **Mass Spectrometry (MS):** The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can aid in structure elucidation.

## Experimental Protocols: Synthesis of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

Several synthetic routes to **3-Fluoro-4-hydroxy-5-methoxybenzaldehyde** can be envisioned, often starting from readily available precursors like vanillin or guaiacol. A common strategy involves the electrophilic fluorination of a suitable vanillin derivative. Another approach detailed in the patent literature involves the demethylation of a fluorinated dimethoxybenzaldehyde derivative.

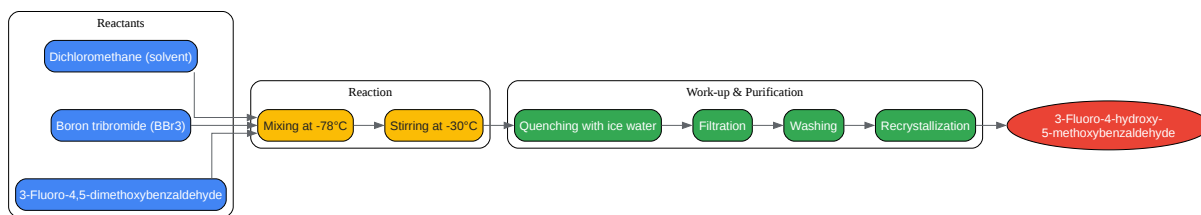
### Synthesis via Demethylation of 3-Fluoro-4,5-dimethoxybenzaldehyde

This method, adapted from patent literature, involves the selective demethylation of the methoxy group at the 4-position.

#### Experimental Procedure:

- **Reaction Setup:** To a suspension of 3-fluoro-4,5-dimethoxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane, add a demethylating agent like boron tribromide ( $\text{BBr}_3$ ) (2.0 eq) dropwise at a low temperature (e.g.,  $-78\text{ }^\circ\text{C}$ ) under an inert atmosphere (e.g., nitrogen).
- **Reaction Progression:** Allow the reaction mixture to slowly warm to a slightly higher temperature (e.g.,  $-30\text{ }^\circ\text{C}$ ) and stir for several hours. Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by carefully pouring the mixture into ice water.

- Isolation and Purification: Collect the precipitated solid product by filtration and wash it with a suitable solvent like dichloromethane. The crude product can be further purified by recrystallization to afford pure **3-fluoro-4-hydroxy-5-methoxybenzaldehyde**.



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Caption: Synthetic workflow for **3-Fluoro-4-hydroxy-5-methoxybenzaldehyde**.

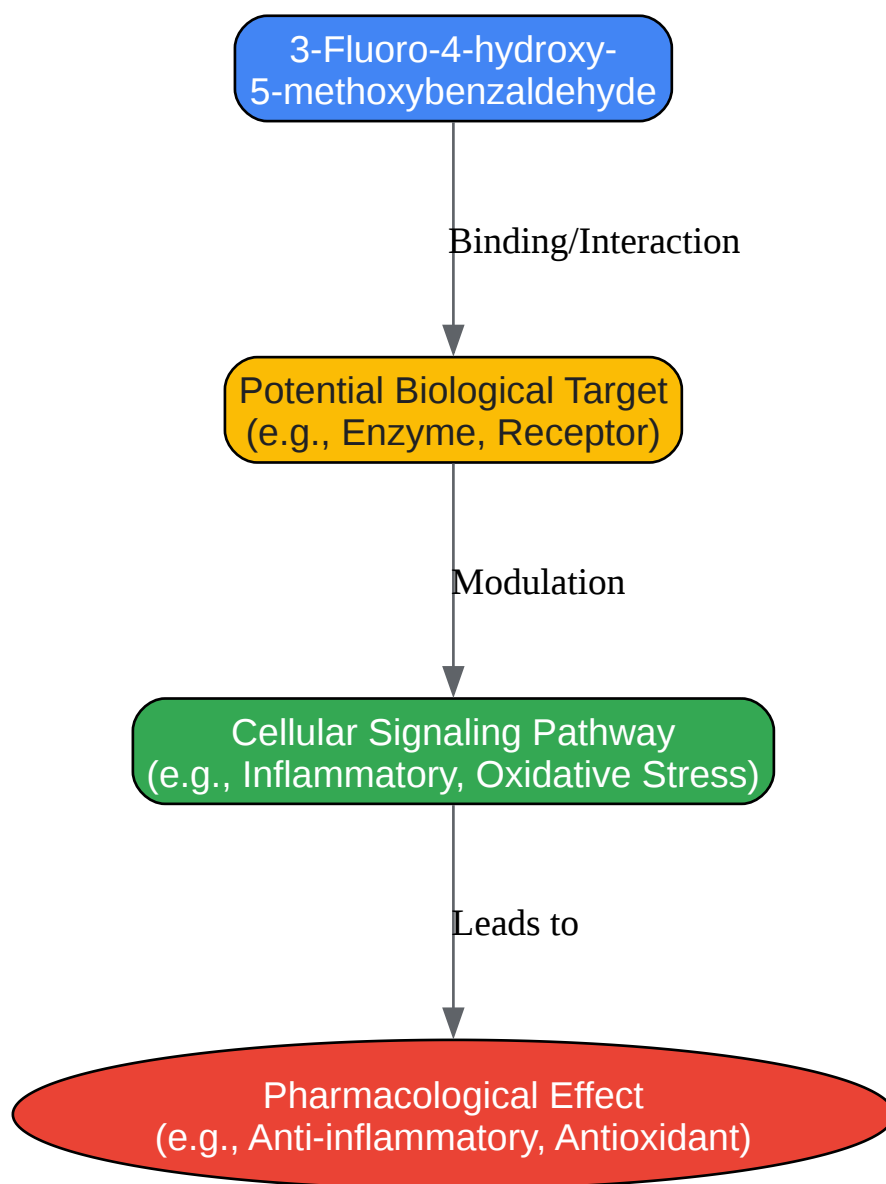
## Applications in Drug Development

While specific biological activities of **3-Fluoro-4-hydroxy-5-methoxybenzaldehyde** are not extensively reported, its structural similarity to vanillin and other bioactive aromatic aldehydes suggests potential applications in drug discovery. Vanillin and its derivatives are known to exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties.

The introduction of a fluorine atom can enhance these properties or introduce new ones. For instance, fluorination can increase metabolic stability by blocking sites of enzymatic oxidation, improve membrane permeability, and alter the electronic properties of the molecule, which can lead to stronger binding interactions with target proteins.

## Potential Signaling Pathway Interactions

Given the known activities of similar compounds, **3-fluoro-4-hydroxy-5-methoxybenzaldehyde** could potentially interact with various signaling pathways implicated in disease. For example, some vanillin derivatives have been shown to modulate pathways involved in inflammation and oxidative stress. It is plausible that 5-fluorovanillin could also influence these pathways. However, dedicated biological studies are required to elucidate its specific mechanisms of action.



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Caption: Logical relationship of potential biological activity.

## Conclusion

**3-Fluoro-4-hydroxy-5-methoxybenzaldehyde** is a valuable synthetic intermediate with potential applications in the development of novel therapeutic agents. This technical guide has provided a summary of its known properties, a detailed synthetic protocol, and a perspective on its potential role in drug discovery. Further research into the biological activities and mechanisms of action of this compound is warranted to fully explore its therapeutic potential. The availability of robust synthetic methods and a growing understanding of the role of fluorination in drug design position 5-fluorovanillin as a promising scaffold for future medicinal chemistry efforts.

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## References

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